molecular formula C11H11N3 B2409193 N-methyl-6-phenylpyridazin-3-amine CAS No. 14966-92-8

N-methyl-6-phenylpyridazin-3-amine

Cat. No.: B2409193
CAS No.: 14966-92-8
M. Wt: 185.23
InChI Key: MYOAWXCYDZAVBW-UHFFFAOYSA-N
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Description

“N-methyl-6-phenylpyridazin-3-amine” is a chemical compound with the CAS Number: 14966-92-8 . It has a molecular weight of 185.23 and is typically stored at room temperature . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H11N3/c1-12-11-8-7-10 (13-14-11)9-5-3-2-4-6-9/h2-8H,1H3, (H,12,14) . This indicates the specific arrangement of atoms in the molecule.


Physical and Chemical Properties Analysis

“this compound” has a density of 1.2±0.1 g/cm^3 . Its boiling point is 403.0±25.0 °C at 760 mmHg . The compound has a molar refractivity of 51.3±0.3 cm^3 , and its polar surface area is 52 Å^2 .

Scientific Research Applications

Antimycobacterial Activity

A study conducted by Japelj et al. (2005) synthesized a series of alkyl 1-heteroaryl-1H-1,2,3-triazole-4-carboxylates, including N-methyl-6-phenylpyridazin-3-amine derivatives, and evaluated their antimycobacterial activity. The research found that n-pentyl 1-(6-phenylpyridazin-3-yl)-1H-1,2,3-triazole-4-carboxylate showed significant antimycobacterial properties with a minimum inhibitory concentration of 3.13 μg/ml (Japelj et al., 2005).

Neurotoxicity Studies

In the study of neurotoxicity associated with environmental pyridines, Ansher et al. (1986) discovered that amine N-methyltransferases could N-methylate 4-phenylpyridine to form neurotoxic compounds. This finding suggests a potential role for this compound in the study of neurotoxic mechanisms (Ansher et al., 1986).

Synthesis of N-Methyl- and N-Alkylamines

A 2018 study by Senthamarai et al. focused on the synthesis of N-methyl- and N-alkylamines, which are crucial in various life-science molecules. The study utilized nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts for the synthesis of various N-methyl- and N-alkylamines, including derivatives of this compound (Senthamarai et al., 2018).

Molecular Characterization

Kavanagh et al. (2013) characterized N-methyl-3-phenyl-norbornan-2-amine, a structurally related compound to this compound. This study highlights the importance of detailed molecular characterization in understanding the properties and potential applications of such compounds (Kavanagh et al., 2013).

Anticancer Activities

Demirci and Demirbas (2019) synthesized novel Mannich bases from 6-(4-phenyl-piperazin-1-yl)pyridine-3-ylamine and tested their anticancer activities against prostate cancer cell lines. This study signifies the potential of this compound derivatives in anticancer research (Demirci & Demirbas, 2019).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Pyridazine and pyridazinone derivatives have been shown to have numerous practical applications . The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially available drugs and agrochemicals .

Properties

IUPAC Name

N-methyl-6-phenylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-12-11-8-7-10(13-14-11)9-5-3-2-4-6-9/h2-8H,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYOAWXCYDZAVBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NN=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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